molecular formula C24H34N4O5 B2477184 N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-77-1

N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2477184
CAS RN: 877631-77-1
M. Wt: 458.559
InChI Key: CNJAOFRXCMGOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H34N4O5 and its molecular weight is 458.559. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Biological Screening :

    • A study demonstrated the synthesis of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives via the Claisen condensation reaction. Among the synthesized compounds, some exhibited notable analgesic and antibacterial activities, indicating their potential for pharmaceutical applications (Oleshchuk et al., 2019).
  • Antibacterial and Antimicrobial Activities :

    • Novel Mannich bases derived from specific carbohydrazides were synthesized and characterized. These compounds demonstrated significant antibacterial and antimicrobial activities against various bacterial strains, showcasing their relevance in developing new therapeutic agents (Angamuthu et al., 2021).
    • Another research synthesized acylhydrazone compounds and evaluated them for antibacterial, antiurease, and antioxidant activities. The findings suggested that these new compounds possess effective antiurease and antioxidant properties, which could be harnessed for medicinal applications (Sokmen et al., 2014).
    • The study on antimicrobial and antioxidant activity of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides further underlines the potential of such compounds in therapeutic contexts, with synthesized compounds showing noteworthy antimicrobial and antioxidant properties (Devi et al., 2010).
  • Optical Applications and Binding Affinity :

    • Research on optically active pentacyclic binuclear diorganotin compounds based on an optically active oxalamide shed light on their structural and molecular properties, which could be relevant for applications in material science and optoelectronics (Jiménez‐Pérez et al., 2006).
    • In the context of receptor binding, the synthesis and evaluation of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives as A2A adenosine receptor (AR) antagonists/inverse agonists were carried out. These compounds, especially the one with the highest binding affinity, could be crucial in the treatment of neurodegenerative disorders (Varano et al., 2020).

properties

IUPAC Name

N'-(2,2-diethoxyethyl)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5/c1-3-31-22(32-4-2)18-26-24(30)23(29)25-17-20(21-11-8-16-33-21)28-14-12-27(13-15-28)19-9-6-5-7-10-19/h5-11,16,20,22H,3-4,12-15,17-18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJAOFRXCMGOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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